Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a thienopyridine-derived compound with a complex heterocyclic scaffold. Structurally, it features:
- 6-ethyl substitution on the tetrahydrothieno[2,3-c]pyridine core, contributing to steric and electronic modulation of the bicyclic system.
- An ethyl ester at position 3, which may influence solubility and bioavailability.
- A hydrochloride salt form, enhancing crystallinity and stability for pharmaceutical applications.
The compound’s design aligns with structure-activity relationship (SAR) principles observed in adenosine A1 receptor modulators, where substituents on the thiophene/pyridine core and aromatic side chains critically influence receptor affinity and allosteric enhancement .
Properties
IUPAC Name |
ethyl 6-ethyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2.ClH/c1-3-23-12-10-16-17(14-23)28-20(19(16)21(25)26-4-2)22-18(24)11-13-27-15-8-6-5-7-9-15;/h5-9H,3-4,10-14H2,1-2H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJDNUQXJSPCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound belonging to the class of thieno[2,3-c]pyridine derivatives. These compounds have gained attention due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound based on existing literature and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer activity. For instance, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the potential of similar derivatives in inhibiting tumor growth in xenograft models .
Anti-inflammatory Properties
The compound demonstrates notable anti-inflammatory effects. Research has shown that thieno derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is often linked to the modulation of signaling pathways involved in inflammatory responses .
Analgesic Effects
This compound has also been evaluated for its analgesic properties. In various pain models (e.g., formalin-induced pain), the compound exhibited dose-dependent analgesic effects comparable to standard analgesics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease processes. The presence of the thieno ring system allows for interaction with enzymes and receptors that mediate cellular responses. For example:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequently diminished pain and inflammation.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Kidwai & Mishra (2003) | Evaluate anticancer potential | Demonstrated significant cytotoxicity against various cancer cell lines. |
| Amr et al. (2006) | Investigate anti-inflammatory effects | Showed reduction in inflammatory markers in animal models. |
| Sherif (1996) | Assess analgesic efficacy | Confirmed analgesic effects comparable to conventional drugs in pain models. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Analogues
The following table summarizes structural differences between the target compound and related analogues:
Pharmacological and Binding Insights
- Role of the 2-Amino Group: highlights that the 2-amino group is essential for adenosine A1 receptor allosteric enhancement. While the target compound replaces this with a 3-(phenylthio)propanamido group, the presence of a hydrogen-bond donor (amide NH) may partially mimic this interaction .
- Substituent Effects :
- 6-Position : Ethyl (target) vs. isopropyl (CAS 1329638-97-2) or benzyl (CAS 25913-34-2): Larger substituents (e.g., benzyl) may restrict conformational flexibility, whereas smaller alkyl groups (ethyl/isopropyl) balance bulk and receptor fit .
- 2-Position : The phenylthio group in the target compound introduces sulfur-mediated hydrophobic interactions, contrasting with the trifluoromethyl group in PD 81,723, which enhances electron-deficient aromatic binding .
- Hydrogen Bonding: SAR studies suggest that intramolecular hydrogen bonding between the amino/amide nitrogen and carbonyl oxygen is critical for activity. The target compound’s propanamido linker may facilitate such interactions .
Competitive vs. Allosteric Activity
Compounds like PD 81,723 exhibit dual activity (allosteric enhancement and competitive antagonism), with SAR for each role being distinct. The target compound’s phenylthio group may reduce competitive antagonism while preserving allosteric modulation, but direct binding data are unavailable .
Research Implications and Gaps
- Metabolic Stability: The phenylthio group in the target compound may improve resistance to oxidative metabolism compared to benzyl or phenoxy analogues .
- Receptor Specificity : Structural variations at position 6 (ethyl vs. benzyl/isopropyl) warrant comparative studies on A1 vs. A2A receptor selectivity.
- Synthetic Accessibility : The hydrochloride salt form (common in analogues) simplifies purification but may affect solubility in biological assays .
Further pharmacological profiling (e.g., IC50 for A1 receptor binding, allosteric enhancement ratios) is required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
